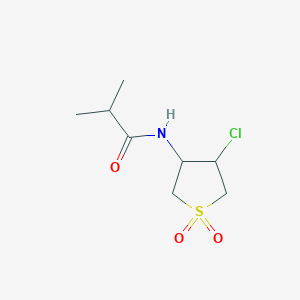
2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)acetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)acetic acid hydrochloride: is a chemical compound with the molecular formula C13H15ClO5 It is a derivative of chroman, a bicyclic organic compound, and is characterized by the presence of a dimethyl group, an oxo group, and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)acetic acid hydrochloride typically involves the following steps:
Formation of the Chroman Ring: The chroman ring is synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Dimethyl and Oxo Groups: The dimethyl and oxo groups are introduced through alkylation and oxidation reactions, respectively. Common reagents used in these steps include dimethyl sulfate and oxidizing agents such as potassium permanganate or chromium trioxide.
Attachment of the Acetic Acid Moiety: The acetic acid moiety is introduced through an esterification reaction, followed by hydrolysis to yield the free acid.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free acid with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethyl and oxo groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety. Common nucleophiles include amines and alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, alcohols, solvents such as dichloromethane or ethanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides.
科学的研究の応用
Chemistry: 2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)acetic acid hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of chroman derivatives on cellular processes. It has been investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: The compound has potential applications in medicine, particularly in the development of drugs targeting oxidative stress-related diseases. Its antioxidant properties make it a candidate for the treatment of conditions such as neurodegenerative diseases and cardiovascular disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical structure allows for the development of novel polymers and coatings.
作用機序
The mechanism of action of 2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)acetic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. It may also modulate the activity of enzymes involved in inflammation and cell signaling, contributing to its potential therapeutic effects.
類似化合物との比較
- 2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)ethanoic acid
- 2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)propanoic acid
- 2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)butanoic acid
Comparison: Compared to its analogs, 2-((2,2-Dimethyl-4-oxochroman-7-yl)oxy)acetic acid hydrochloride is unique due to the presence of the acetic acid moiety, which imparts distinct chemical and biological properties. This compound exhibits higher solubility in water and enhanced reactivity in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, its antioxidant properties are more pronounced, making it a valuable candidate for therapeutic applications.
特性
IUPAC Name |
2-[(2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5.ClH/c1-13(2)6-10(14)9-4-3-8(5-11(9)18-13)17-7-12(15)16;/h3-5H,6-7H2,1-2H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXRBPCWINAEBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=C(C=C2)OCC(=O)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-({[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}amino)hexanoic acid](/img/structure/B7760484.png)

![3-(Methylamino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B7760491.png)

![N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)-beta-alanine](/img/structure/B7760522.png)


![2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride](/img/structure/B7760556.png)

![2-(7-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride](/img/structure/B7760558.png)

